6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
“6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione” is a chemical compound with the molecular formula C11H11N3O3 . It has a molecular weight of 233.22 g/mol. This product is intended for research use only.
Synthesis Analysis
The synthesis of this compound has been mentioned in the context of multi-component reactions. For instance, it has been used in the synthesis of new benzyloxy pyrimido [4,5- b ]quinoline derivatives and 1,2,3- triazole-fused pyrimido [4,5- b ]quinolines . The reaction involved various benzyloxy benzaldehydes or benzylic −1,2,3-triazol-4-yl-methoxy benzaldehydes with dimedone and 6-amino-1,3-dimethyluracil at 90 °C under solvent-free conditions .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H11N3O3 . Detailed structural information can be found in databases like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione” include its molecular formula (C11H11N3O3) and molecular weight (233.22 g/mol) . More detailed properties may be available in specialized chemical databases .Scientific Research Applications
Chemical Synthesis and Applications
Facile Construction of Substituted Pyrimidines : A study demonstrated the synthesis of pyrimido[4,5-d]pyrimidin-2,4-dione ring systems using 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione. This method could be significant for the development of new chemical compounds with potential applications in various fields (Hamama et al., 2012).
Synthesis of Novel Catalysts : Another research focused on the synthesis of a new Schiff base complex, Nano-Ni-4MSP2, using a derivative of the compound . This complex was used as a catalyst for synthesizing certain organic compounds (Goudarziafshar et al., 2021).
Optical and Nonlinear Optical Applications : A study synthesized novel bis-uracil derivatives from 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione and found them to be efficient candidates for optical and nonlinear optical device fabrications due to their significant NLO character (Mohan et al., 2020).
Pharmaceutical and Biological Research
Antimicrobial Activity : The synthesis and in vitro antimicrobial activity of new pyrimido[5′,4′:5,6]pyrano[2,3‐d][1,3,2]thiazaphosphinine compounds were investigated. These compounds showed good inhibitory effects against various microorganisms, suggesting their potential use in antimicrobial therapies (Younes et al., 2013).
Synthesis of Antimicrobial Agents : Another study focused on the synthesis of 6-Heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones, revealing moderate antimicrobial activity against various bacteria, highlighting their potential as antibacterial agents (Vlasov et al., 2022).
Material Science and Chemistry
Supramolecular Assemblies : A study synthesized novel pyrimidine derivatives and investigated their co-crystallization with diaza-18-crown-6, forming complex 2D and 3D networks through extensive hydrogen-bonding interactions. This research provides insights into the design of novel supramolecular assemblies (Fonari et al., 2004).
Structural Analysis of Pyrimidine Derivatives : The molecular and crystal structures of various pyrimidine derivatives were studied, providing valuable information on the hydrogen bonding patterns and crystal packing, which are crucial for understanding the properties of these compounds (Trilleras et al., 2009).
Safety And Hazards
Future Directions
The future directions for research on this compound are not specified in the search results. Given its use in the synthesis of pyrimido [4,5- b ]quinoline derivatives , potential future directions could involve exploring its utility in the synthesis of other types of compounds or investigating its biological activities.
properties
IUPAC Name |
6-amino-1-(4-methoxyphenyl)pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-17-8-4-2-7(3-5-8)14-9(12)6-10(15)13-11(14)16/h2-6H,12H2,1H3,(H,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKBISQRMLJVPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CC(=O)NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401210515 | |
Record name | 6-Amino-1-(4-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401210515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26731440 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
60664-01-9 | |
Record name | 6-Amino-1-(4-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60664-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-1-(4-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401210515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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